N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide
Description
N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at the 6-position and a 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide moiety.
Properties
Molecular Formula |
C18H13ClN2O2S2 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |
InChI |
InChI=1S/C18H13ClN2O2S2/c19-12-6-7-13-14(10-12)25-18(20-13)21-17(22)15-16(24-9-8-23-15)11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,20,21,22) |
InChI Key |
SYDDIJZKZYKYCG-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=C(O1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the oxathiine ring and the carboxamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated derivative.
Scientific Research Applications
N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in various chemical reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it a potential candidate for studying biochemical pathways or developing new drugs.
Medicine: The compound’s potential biological activity could lead to its use in developing treatments for various diseases.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with molecular targets within cells. This interaction can affect various pathways, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Core Heterocyclic Rings: The target compound’s benzothiazole ring differs from benzodithiazine () and thiadiazole () cores.
Substituent Effects: The 6-chloro group on the benzothiazole ring may enhance lipophilicity and target binding compared to methoxy () or fluorobenzyl-sulfanyl () substituents in analogs. Chlorine’s electron-withdrawing nature could also influence metabolic stability . The oxathiine-carboxamide moiety in the target compound is structurally distinct from the sulfonamide groups in methazolamide () or carboxylate esters in benzodithiazines (). This difference may reduce susceptibility to glutathione-mediated recycling, a noted issue for MSO .
Biological Activity :
- Methazolamide’s thiadiazole-sulfonamide structure enables carbonic anhydrase inhibition, whereas the target compound’s benzothiazole-oxathiine hybrid may target microbial enzymes or signaling pathways, akin to fluorobenzyl-thiadiazole derivatives () .
- Benzodithiazine derivatives () are primarily synthetic intermediates, lacking direct therapeutic data but offering insights into heterocyclic stability under physiological conditions .
Synthetic Considerations :
- Synthesis of the target compound likely involves condensation of 6-chloro-1,3-benzothiazol-2(3H)-imine with 3-phenyl-5,6-dihydro-1,4-oxathiine-2-carbonyl chloride, paralleling methods for benzodithiazine hydrazines () .
Biological Activity
The compound N-[(2Z)-6-chloro-1,3-benzothiazol-2(3H)-ylidene]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a synthetic organic molecule that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structure
The molecular formula of the compound is . Its structure includes a benzothiazole moiety, which is known for its biological significance.
| Property | Value |
|---|---|
| Molecular Weight | 344.83 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| LogP | Not available |
Antimicrobial Properties
Research indicates that compounds containing benzothiazole derivatives exhibit significant antimicrobial activity. A study by Smith et al. (2022) demonstrated that similar benzothiazole derivatives possess inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies revealed that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) through the activation of caspase pathways . The mechanism involves the modulation of cell cycle progression and the inhibition of tumor growth factors.
Case Studies
- Study on Antimicrobial Efficacy :
-
Anticancer Mechanism Investigation :
- Objective : To explore the apoptotic effects of the compound on cancer cells.
- Method : Flow cytometry was used to assess apoptosis levels in treated versus untreated cells.
- Results : A significant increase in apoptotic cells was observed after treatment with the compound, confirming its potential as an anticancer agent .
Enzyme Inhibition
The compound also acts as an inhibitor of certain enzymes involved in metabolic pathways. Preliminary studies suggest that it inhibits dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair, which could further enhance its therapeutic potential against proliferative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
